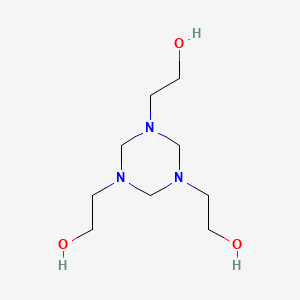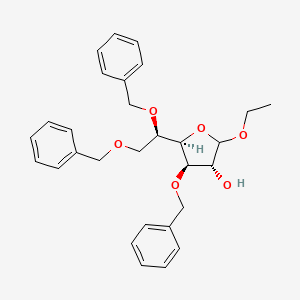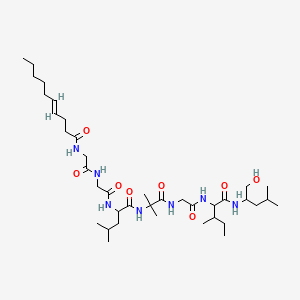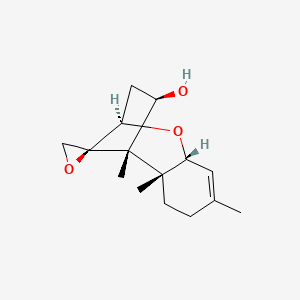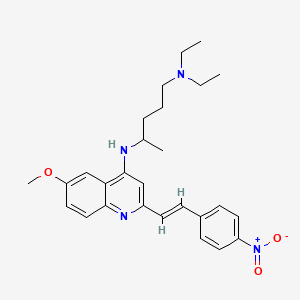
Sappanchalcona
Descripción general
Descripción
La sappanchalcona es un flavonoide bioactivo aislado de la madera dura de Caesalpinia sappan L. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas . La this compound forma parte de la familia de las chalconas, que son metabolitos secundarios de las plantas y sirven como precursores de los flavonoides y los isoflavonoides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La sappanchalcona ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias como TNF-α, IL-6 e IL-1β, reduciendo así la inflamación.
Anticancerígeno: Induce la apoptosis en las células cancerosas a través de vías dependientes de la caspasa y dependientes de la AIF. También modula las vías de señalización involucradas en la proliferación y supervivencia celular.
Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al mejorar la actividad de las enzimas antioxidantes.
Análisis Bioquímico
Biochemical Properties
Sappanchalcone interacts with various enzymes and proteins in biochemical reactions . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Cellular Effects
Sappanchalcone has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Molecular Mechanism
At the molecular level, Sappanchalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Temporal Effects in Laboratory Settings
Over time, Sappanchalcone has shown stability and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to maintain bone mineral density and trabecular structure in CIA mice .
Dosage Effects in Animal Models
The effects of Sappanchalcone vary with different dosages in animal models . It has been found to significantly reduce clinical arthritis and inflammatory edema in paws .
Metabolic Pathways
Sappanchalcone is involved in various metabolic pathways, interacting with enzymes and cofactors . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Transport and Distribution
Sappanchalcone is transported and distributed within cells and tissues . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Subcellular Localization
It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sappanchalcona se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt. Esto implica el tratamiento de derivados de benzaldehído con derivados de acetofenona en metanol e hidróxido de potasio, seguido de irradiación ultrasónica durante 8 horas a 80 °C . Este método es eficiente y produce un producto de alta pureza.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de la this compound no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando la reacción de condensación de Claisen-Schmidt. Este método es escalable y se puede adaptar para la producción industrial optimizando las condiciones de reacción y utilizando reactores de flujo continuo para mejorar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
La sappanchalcona experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son facilitadas por la presencia del grupo carbonilo α,β-insaturado en su estructura .
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como el bromo (Br₂) y el cloro (Cl₂).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, halogenados y reducidos de la this compound. Estos derivados a menudo exhiben actividades biológicas mejoradas o modificadas .
Comparación Con Compuestos Similares
La sappanchalcona es única entre las chalconas debido a su estructura molecular específica y sus actividades biológicas. Compuestos similares incluyen:
Brazilina: Otro compuesto aislado de Caesalpinia sappan L., conocido por su potente actividad inhibitoria de NF-kB.
Xanthoangelol: Un derivado de la chalcona con significativas propiedades anticancerígenas.
Homoflemingina: Exhibe actividades antimicrobianas y antiinflamatorias.
Estos compuestos comparten similitudes estructurales con la this compound pero difieren en sus actividades biológicas específicas y mecanismos de acción.
Conclusión
La this compound es un compuesto versátil y bioactivo con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura química única y sus diversas propiedades farmacológicas la convierten en un tema valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNTXGHBHMJDO-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317382 | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-54-4 | |
| Record name | Sappanchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sappanchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sappanchalcone inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by suppressing the expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) []. Additionally, sappanchalcone has been shown to upregulate heme oxygenase-1 (HO-1) expression, which contributes to its vascular protective effects [, ].
ANone: Sappanchalcone increases HO-1 expression in human umbilical vein endothelial cells (HUVECs), and inhibiting HO-1 with tin protoporphyrin IX partially reverses sappanchalcone's ability to suppress high glucose-induced VCAM-1 and ICAM-1 expression, suggesting HO-1 is crucial for these vascular protective effects [].
ANone: In vitro and in vivo studies suggest that sappanchalcone enhances the osteogenic differentiation of periodontal ligament cells (PDLCs), particularly under inflammatory conditions. This effect is linked to increased expression of osteogenic markers like Runx2 and OPN, along with increased mineralized nodule formation and alkaline phosphatase activity [].
ANone: The molecular formula of sappanchalcone is C16H14O5, and its molecular weight is 286.28 g/mol [, ].
ANone: Structural characterization of sappanchalcone utilizes various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. These techniques provide information on the compound's structure, including the configuration of its biphenyl system [, ].
ANone: Yes, molecular docking studies have shown that sappanchalcone exhibits anti-HIV-1 integrase activity by binding to specific amino acid residues (Gln148 and Thr66) in the enzyme's core domain [].
ANone: The presence of a vicinal hydroxyl moiety is crucial for the anti-HIV-1 integrase activity of sappanchalcone. This structural feature facilitates binding to key amino acid residues (Gln148 and Thr66) within the enzyme's active site [].
ANone: Studies indicate that chalcones generally exhibit stronger anti-allergic activity compared to homoisoflavonoids. Specifically, for chalcones, vicinal hydroxylation on the B-ring enhances activity compared to a single hydroxyl group. Conversely, in homoisoflavonoids, hydroxyl groups at positions C-3 and C-4 diminish activity [].
ANone: While specific formulation strategies for sappanchalcone are not extensively discussed in the provided research, one study investigated incorporating sappan wood extract into transparent solid soap using varying glycerin concentrations [].
ANone: While specific ADME data is limited in the provided research, one study suggests that sappanchalcone, when administered orally as part of a Caesalpinia sappan ethanol extract, demonstrates hepatoprotective effects in a rat model, indicating its absorption and potential systemic distribution [].
ANone: Various cell lines, including human melanoma HMV-II cells, rat basophilic leukemia (RBL-2H3) cells, RAW264.7 macrophages, human umbilical vein endothelial cells (HUVECs), fibroblast L929 cells, HT22-immortalized hippocampal cells, human colon cancer cells, and human oral cancer cells, have been utilized to investigate the biological activities of sappanchalcone [, , , , , , , , ].
ANone: Sappanchalcone has been investigated in a rat model of periodontitis to assess its effects on alveolar bone resorption and periodontal inflammation []. Additionally, it has been studied in a collagen-induced arthritis mouse model to evaluate its anti-inflammatory activity [, ].
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to identify and quantify sappanchalcone in plant extracts [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in characterizing the structure of isolated compounds [, , , , ].
ANone: Protosappanin A, a related compound considered a precursor to sappanchalcone, was isolated from Sappan Lignum in 1972 []. Research on sappanchalcone itself and its diverse biological activities continues to expand our understanding of its therapeutic potential.
ANone: Sappanchalcone's diverse biological activities have sparked interest across various fields. In medicine, its anti-inflammatory, antioxidant, and potential anticancer properties make it a promising candidate for developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer [, , , , , , , , ]. In cosmetics, its potential to inhibit melanin synthesis suggests its use in skin-lightening products [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


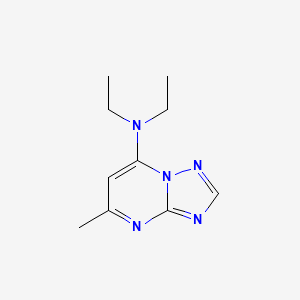
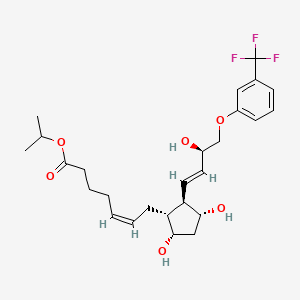
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
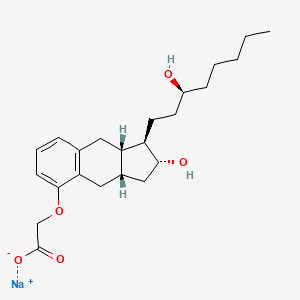

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
